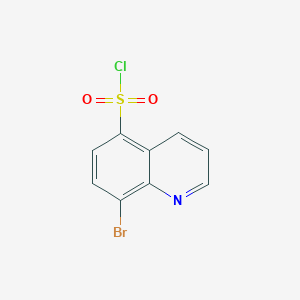

8-Bromoquinoline-5-sulfonyl chloride

Beschreibung

BenchChem offers high-quality 8-Bromoquinoline-5-sulfonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Bromoquinoline-5-sulfonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

8-bromoquinoline-5-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrClNO2S/c10-7-3-4-8(15(11,13)14)6-2-1-5-12-9(6)7/h1-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBWUIBNELGOUJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N=C1)Br)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201290012 | |

| Record name | 8-Bromo-5-quinolinesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201290012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

930396-14-8 | |

| Record name | 8-Bromo-5-quinolinesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=930396-14-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Bromo-5-quinolinesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201290012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physical and chemical properties of 8-Bromoquinoline-5-sulfonyl chloride

[1]

Executive Summary

8-Bromoquinoline-5-sulfonyl chloride (CAS: 930396-14-8) is a specialized heterocyclic building block utilized primarily in medicinal chemistry and drug discovery.[1][2][3][4][5] As a dual-functionalized quinoline scaffold, it offers two distinct vectors for chemical diversification: the electrophilic sulfonyl chloride moiety at the C5 position and the aryl bromide at the C8 position. This orthogonal reactivity profile makes it an invaluable intermediate for synthesizing "fragment-based" drug libraries, particularly for kinase inhibitors (e.g., ROCK, PKA) and antimicrobial agents where the quinoline core serves as a privileged pharmacophore.

Part 1: Chemical Identity & Physicochemical Profile[1][2][6]

This compound is characterized by the presence of a halogenated quinoline ring substituted with a sulfonyl chloride group.[6] The positioning of the bromine atom at C8 directs the electrophilic sulfonation to the C5 position, ensuring high regiochemical purity during synthesis.

Table 1: Physicochemical Properties

| Property | Data | Note |

| Chemical Name | 8-Bromoquinoline-5-sulfonyl chloride | |

| CAS Number | 930396-14-8 | Confirmed Identifier |

| Molecular Formula | C₉H₅BrClNO₂S | |

| Molecular Weight | 306.56 g/mol | |

| Appearance | Off-white to pale yellow solid | Typical of sulfonyl chlorides |

| Solubility | Soluble in DCM, CHCl₃, THF, EtOAc | Hydrolyzes in water/alcohols |

| Stability | Moisture Sensitive | Decomposes to sulfonic acid |

| Storage | 2–8°C, Inert Atmosphere (Ar/N₂) | Hydrolysis risk |

Part 2: Synthetic Pathways & Manufacturing[2]

The synthesis of 8-Bromoquinoline-5-sulfonyl chloride relies on Electrophilic Aromatic Substitution (EAS) . The quinoline ring system is deactivated towards electrophiles compared to benzene, but substitution occurs preferentially at the C5 and C8 positions due to the electron-rich nature of the carbocyclic ring relative to the pyridine ring.

Mechanism & Regioselectivity

-

Reagent: Chlorosulfonic acid (

), often used in excess to serve as both solvent and reagent. -

Directing Effects: The nitrogen atom deactivates the pyridine ring. In the carbocyclic ring, the C8 position is sterically and chemically blocked by the Bromine atom. Consequently, the electrophilic sulfonyl group (

) is directed almost exclusively to the C5 position .

Synthesis Workflow (DOT Diagram)

Figure 1: Synthetic pathway showing the regioselective chlorosulfonation of 8-bromoquinoline.

Part 3: Reactivity Profile & Derivatization[2]

The core utility of 8-Bromoquinoline-5-sulfonyl chloride lies in its Orthogonal Reactivity . It allows medicinal chemists to sequentially modify the molecule without cross-interference.

Sulfonyl Chloride Reactivity (C5 Position)

The sulfonyl chloride group is highly electrophilic and reacts readily with nucleophiles.

-

Sulfonamide Formation: Reacts with primary and secondary amines (

) in the presence of a base (e.g., -

Hydrolysis: In the presence of water, it reverts to the sulfonic acid (

), which is a dead-end byproduct in most synthetic schemes. Strict anhydrous conditions are required.

Aryl Bromide Reactivity (C8 Position)

The bromine atom at C8 is a handle for transition-metal catalyzed cross-coupling reactions.

-

Suzuki-Miyaura Coupling: Coupling with aryl boronic acids to extend the aromatic system.[2]

-

Buchwald-Hartwig Amination: Introduction of amine groups directly onto the ring.[2]

-

Sonogashira Coupling: Introduction of alkyne linkers.

Reactivity Logic (DOT Diagram)

Figure 2: Orthogonal reactivity map demonstrating the sequential functionalization logic.

Part 4: Applications in Medicinal Chemistry[2][12]

The 8-bromoquinoline-5-sulfonamide scaffold is a privileged structure in drug design.

Kinase Inhibition (ROCK/PKA)

Quinoline and isoquinoline sulfonamides are well-established inhibitors of Rho-associated protein kinase (ROCK). The 5-sulfonyl placement mimics the hinge-binding region of ATP or interacts with specific residues in the kinase active site. The C8-bromo group allows for the addition of "tail" groups that can probe the hydrophobic back pocket of the enzyme, improving selectivity.

Antimicrobial & Anticancer Agents

Quinoline derivatives, particularly 8-hydroxyquinolines, are known for metal chelation. While this specific compound is not an 8-hydroxy derivative, it serves as a precursor to 8-amino or 8-aryl substituted analogs that exhibit cytotoxicity against cancer cell lines (e.g., HeLa, HepG2) by intercalating DNA or inhibiting topoisomerase enzymes.[2]

Fragment-Based Drug Discovery (FBDD)

Due to its low molecular weight (<350 Da) and high ligand efficiency potential, this molecule is an ideal "fragment" for screening. Hits identified containing this core can be rapidly elaborated at the C5 (sulfonamide) and C8 (bromide) positions to improve potency and ADME properties.

Part 5: Handling, Stability & Safety Protocols

Warning: This compound is a corrosive sulfonyl chloride. It reacts violently with water and causes severe skin and eye burns.

Standard Operating Procedure (SOP) for Handling

-

Personal Protective Equipment (PPE):

-

Chemical-resistant gloves (Nitrile/Neoprene).[2]

-

Safety goggles + Face shield.

-

Lab coat.

-

Work exclusively in a Fume Hood.

-

-

Reaction Setup (Sulfonamide Synthesis):

-

Solvent: Use anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).

-

Base: Add 1.2–2.0 equivalents of Triethylamine (

) or Diisopropylethylamine (DIPEA) to scavenge the HCl byproduct. -

Addition: Dissolve the amine in solvent/base first. Add the sulfonyl chloride (dissolved in minimal solvent) dropwise at 0°C to control the exotherm.

-

Quench: Quench with saturated Sodium Bicarbonate (

) solution, not water directly, to neutralize residual acid.

-

-

Storage:

-

Store in a tightly sealed container under Nitrogen or Argon.

-

Keep refrigerated (2–8°C).

-

If the solid turns from white/pale yellow to brown/gummy, it has likely hydrolyzed and degraded.

-

References

-

BLD Pharm. (2024). Product Analysis: 8-Bromoquinoline-5-sulfonyl chloride (CAS 930396-14-8).[1][3][4][5] Retrieved from

-

National Institutes of Health (NIH) - PubChem. (2025). Compound Summary: 5-Bromoquinoline-8-sulfonyl chloride (Isomer Comparison). Retrieved from

-

BenchChem. (2025).[9] Application Note: Reaction of Quinoline-5-sulfonyl chlorides with Amines. Retrieved from

-

Musiol, R. et al. (2024). Design, Synthesis, and Anticancer Activities of Quinoline-5-Sulfonamides. Molecules. Retrieved from

-

Fisher Scientific. (2025). Safety Data Sheet: Quinoline Sulfonyl Chlorides. Retrieved from

Sources

- 1. Page loading... [guidechem.com]

- 2. 53971-60-1|6-Bromoquinoline-8-sulfonic acid|BLD Pharm [bldpharm.com]

- 3. 102878-84-2|Quinoline-5-sulfonyl chloride|BLD Pharm [bldpharm.com]

- 4. 930396-14-8|8-Bromoquinoline-5-sulfonyl chloride|BLD Pharm [bldpharm.com]

- 5. SYinnovation »ï¿µÀ̳뺣ÀÌ¼Ç [syinnovation.co.kr]

- 6. mdpi.com [mdpi.com]

- 7. chembk.com [chembk.com]

- 8. 8-BROMOQUINOLINE | CAS 16567-18-3 [matrix-fine-chemicals.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Spectroscopic data (NMR, IR, MS) of 8-Bromoquinoline-5-sulfonyl chloride

[1]

Executive Summary & Compound Profile

8-Bromoquinoline-5-sulfonyl chloride is a critical heterocyclic building block, primarily utilized in the synthesis of sulfonamide-based pharmaceuticals and fluorescent probes. Its structural duality—combining a reactive sulfonyl chloride handle with a brominated quinoline scaffold—makes it a versatile intermediate for fragment-based drug discovery (FBDD).

This guide provides a rigorous spectroscopic analysis (NMR, IR, MS) of the compound, supported by synthesis logic and experimental protocols.

| Attribute | Details |

| IUPAC Name | 8-Bromoquinoline-5-sulfonyl chloride |

| CAS Registry Number | 930396-14-8 |

| Molecular Formula | C |

| Molecular Weight | 306.56 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DCM, CHCl |

Synthesis & Structural Logic

To understand the spectroscopic data, one must first understand the synthesis, as it dictates the substitution pattern and potential impurities. The compound is typically synthesized via the chlorosulfonation of 8-bromoquinoline .

-

Regioselectivity: The 8-position is occupied by bromine. Electrophilic aromatic substitution (sulfonation) on the quinoline ring favors the 5- and 8-positions. With C8 blocked, the sulfonyl group is directed exclusively to the C5 position .

-

Impurities: Common impurities include unreacted 8-bromoquinoline (starting material) and the hydrolyzed sulfonic acid derivative (8-bromoquinoline-5-sulfonic acid).

Synthesis Workflow Diagram

Figure 1: Electrophilic aromatic substitution pathway yielding the 5-sulfonyl chloride isomer.

Mass Spectrometry (MS) Analysis[3][4]

Mass spectrometry provides the most definitive confirmation of the halogenation pattern due to the distinct isotopic signatures of Bromine (

Isotopic Abundance & Pattern

The molecule contains one Bromine and one Chlorine atom.

-

Bromine: ~1:1 ratio of

Br : -

Chlorine: ~3:1 ratio of

Cl :

This combination creates a characteristic M, M+2, M+4 pattern in the molecular ion cluster.

| Ion Species | m/z (Approx) | Isotopic Composition | Relative Intensity (Approx) |

| M | 304.9 | 100% (Base) | |

| [M+2] | 306.9 | ~130% (Sum of 1:1 Br and 1:3 Cl overlap) | |

| [M+4] | 308.9 | ~33% |

Fragmentation Pathway

Under Electron Impact (EI, 70 eV), the molecule undergoes characteristic fragmentation:

-

-Cleavage: Loss of the chlorine radical (

-

Desulfonylation: Subsequent loss of SO

to form the 8-bromoquinolinyl cation.

Figure 2: Proposed fragmentation pathway under Electron Impact (EI) ionization.

Infrared Spectroscopy (FT-IR)

IR analysis is crucial for monitoring the integrity of the sulfonyl chloride functional group, which is sensitive to hydrolysis.

| Functional Group | Wavenumber (cm | Assignment & Notes |

| Sulfonyl Chloride (Asym) | 1375 – 1390 | Strong, sharp band. Diagnostic for -SO |

| Sulfonyl Chloride (Sym) | 1170 – 1185 | Strong band. Paired with the asymmetric stretch. |

| C=N Stretch (Quinoline) | 1580 – 1600 | Characteristic aromatic heterocycle breathing mode. |

| C-Br Stretch | 600 – 700 | Weak to medium band in the fingerprint region. |

| -OH Stretch (Impurity) | 3200 – 3500 | Broad. Presence indicates hydrolysis to sulfonic acid. |

Experimental Tip: Run the IR in a KBr pellet or Nujol mull under anhydrous conditions. The disappearance of the 1380 cm

Nuclear Magnetic Resonance (NMR)[3][5]

The

Predicted H NMR Assignments (CDCl , 400 MHz)

Note: Chemical shifts (

| Position | Proton | Multiplicity | Coupling ( | Mechanistic Explanation | |

| C2 | H2 | 9.15 – 9.25 | dd | Most deshielded due to adjacent Nitrogen. | |

| C4 | H4 | 8.60 – 8.75 | dd | Peri-effect: The C5-SO | |

| C6 | H6 | 8.30 – 8.45 | d | Ortho to -SO | |

| C7 | H7 | 8.00 – 8.15 | d | Ortho to -Br. Less deshielded than H6. | |

| C3 | H3 | 7.70 – 7.85 | dd | Typical quinoline H3 range. |

C NMR Key Features

-

C5 (Ipso to SO

Cl): ~138–142 ppm. -

C8 (Ipso to Br): ~125–128 ppm.[1]

-

C2 (Ar-N): ~150–152 ppm (Most downfield signal).

Experimental Protocols

Protocol A: Sample Preparation for NMR

Objective: Prevent hydrolysis during analysis.

-

Solvent: Use CDCl

(Chloroform-d) treated with anhydrous K -

Concentration: Dissolve ~5-10 mg of sample in 0.6 mL solvent.

-

Tube: Use a clean, dry 5mm NMR tube. Cap immediately.

Protocol B: LC-MS Analysis

Objective: Confirm purity and mass.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

-

Mobile Phase: Acetonitrile/Water with 0.1% Formic Acid.

-

Note: Do not use methanol, as sulfonyl chlorides can react to form methyl esters (

) in the source or on-column.

-

-

Gradient: 5% to 95% ACN over 5 minutes.

-

Detection: ESI+ (Electrospray Ionization, Positive mode). Look for the hydrolyzed mass if the run is slow, but the intact mass should be visible in non-protic solvents.

References

Sources

- 1. 5-bromoquinoline-8-sulfonyl chloride | 17133-25-4 [sigmaaldrich.com]

- 2. PubChemLite - 5-bromoisoquinoline-8-sulfonyl chloride hydrochloride (C9H5BrClNO2S) [pubchemlite.lcsb.uni.lu]

- 3. 8-bromoquinoline-5-sulfonil klorida CAS#: 930396-14-8 • ChemWhat | Basis Data Bahan Kimia & Biologi [chemwhat.id]

- 4. Page loading... [guidechem.com]

- 5. 102878-84-2|Quinoline-5-sulfonyl chloride|BLD Pharm [bldpharm.com]

- 6. SYinnovation »ï¿µÀ̳뺣ÀÌ¼Ç [syinnovation.co.kr]

- 7. 8-Quinolinesulfonyl chloride [webbook.nist.gov]

Solubility of 8-Bromoquinoline-5-sulfonyl chloride in common organic solvents

CAS Number: 930396-14-8 Molecular Formula: C₉H₅BrClNO₂S Molecular Weight: 306.56 g/mol [1]

Part 1: Executive Summary & Chemical Nature

8-Bromoquinoline-5-sulfonyl chloride is a specialized heterocyclic electrophile primarily used as a supramolecular synthon and a scaffold in medicinal chemistry (e.g., for sulfonamide synthesis).

The Critical Constraint: Like all sulfonyl chlorides, this compound is hydrolytically unstable . It reacts vigorously with water and nucleophilic protic solvents (alcohols, amines) to form the corresponding sulfonic acid or sulfonamides. Therefore, "solubility" cannot be decoupled from "stability." A solvent that dissolves the compound but degrades it within minutes (e.g., methanol) is functionally useless for storage or slow reactions.

Solubility Rule of Thumb: The compound exhibits high solubility in polar aprotic solvents (DCM, THF, MeCN) and moderate solubility in aromatic hydrocarbons (Toluene). It is generally insoluble in aliphatic hydrocarbons (Hexanes), which are used as anti-solvents for precipitation.

Part 2: Solubility Profile & Solvent Compatibility Matrix

The following data categorizes solvents based on their thermodynamic capacity to dissolve the solute and their kinetic compatibility (reactivity).

Table 1: Practical Solubility Matrix

| Solvent Class | Specific Solvent | Solubility Rating | Stability Risk | Application Context |

| Chlorinated | Dichloromethane (DCM) | High (>100 mg/mL) | Low | Preferred for synthesis & extraction. |

| Chloroform (CHCl₃) | High | Low | Alternative to DCM; higher boiling point. | |

| Polar Aprotic | Tetrahydrofuran (THF) | High | Low | Excellent for reactions; must be anhydrous. |

| Acetonitrile (MeCN) | High | Low | Ideal for polar reactions; must be anhydrous. | |

| DMF / DMAc | High | Moderate | Good for nucleophilic substitutions; difficult to remove. | |

| DMSO | High | High | Avoid. Can cause oxidative decomposition (Swern-like). | |

| Esters | Ethyl Acetate (EtOAc) | Moderate-High | Low | Good for workup; less stable for long-term storage. |

| Aromatics | Toluene | Moderate | Low | Useful for heating reactions (reflux). |

| Aliphatics | Hexanes / Heptane | Insoluble | Low | Anti-solvent used to precipitate the product. |

| Protic | Water | Reacts | Critical | Hydrolyzes to sulfonic acid + HCl. |

| Methanol / Ethanol | Reacts | Critical | Forms sulfonate esters + HCl. |

Expert Insight: For maximum stability during reaction optimization, use DCM or Anhydrous THF . If heating >60°C is required, switch to Toluene or 1,2-Dichloroethane (DCE) .

Part 3: Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, you must validate the quality of your reagent before committing it to a valuable synthesis. Sulfonyl chlorides often degrade into sulfonic acids (which are solids) upon storage, leading to confusing solubility results (e.g., "Why is my sample not dissolving in DCM?").

Protocol A: The "Visual Purity" Solubility Test

Use this rapid test to determine if your reagent has hydrolyzed.

-

Preparation: Place 10 mg of 8-Bromoquinoline-5-sulfonyl chloride in a clear 2 mL vial.

-

Solvent Addition: Add 0.5 mL of dry DCM .

-

Observation:

-

Clear Solution: The reagent is likely pure.

-

Cloudy/Suspension: The reagent has partially hydrolyzed. The "insoluble" solid is likely 8-bromoquinoline-5-sulfonic acid (the hydrolysis product), which is polar and insoluble in DCM.

-

-

Validation: If cloudy, filter the solution. The filtrate contains the active sulfonyl chloride; the solid is the impurity.

Protocol B: Anhydrous Reaction Setup

Standard operating procedure for sulfonylation reactions.

-

Drying: Flame-dry or oven-dry all glassware. Cool under a stream of Nitrogen or Argon.

-

Solvent: Use THF or DCM distilled from CaH₂ or passed through an activated alumina column (SPS). Note: Commercial "anhydrous" solvents in septum bottles are acceptable if fresh.

-

Base: Add a non-nucleophilic base (e.g., Triethylamine or DIPEA) before adding the nucleophile to scavenge the HCl byproduct.

-

Addition: Dissolve 8-Bromoquinoline-5-sulfonyl chloride in the solvent and add it dropwise to the reaction mixture at 0°C to control the exotherm.

Part 4: Visualization of Solvent Selection Logic

The following diagram illustrates the decision-making process for selecting a solvent based on the intended operation (Synthesis, Purification, or Analysis).

Caption: Decision tree for selecting the optimal solvent based on operational parameters (Temperature, Application, Stability).

Part 5: Stability & Storage Guidelines

To maintain the solubility profile described above, strict adherence to storage protocols is required.[2][3]

-

Moisture Exclusion: Store under an inert atmosphere (Argon/Nitrogen). Even atmospheric humidity can degrade the surface of the solid, creating insoluble "crusts."

-

Temperature: Store at 2–8°C (Refrigerator). Allow the vial to warm to room temperature before opening to prevent condensation of atmospheric water onto the cold solid.

-

Container: Use amber glass vials with Teflon-lined caps to prevent light degradation (brominated heterocycles can be light-sensitive) and cap corrosion.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 119011121, 3-bromoquinoline-5-sulfonyl chloride (Isomer Analog). Retrieved from [Link]

Sources

An In-depth Technical Guide to the Purity Analysis of 8-Bromoquinoline-5-sulfonyl Chloride by High-Performance Liquid Chromatography (HPLC)

This guide provides a comprehensive framework for the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 8-Bromoquinoline-5-sulfonyl chloride. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven protocols.

Introduction: The Critical Role of Purity in Drug Development

8-Bromoquinoline-5-sulfonyl chloride is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is paramount, as any impurities can have significant implications for the safety and efficacy of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for separating, identifying, and quantifying components in a mixture, making it the method of choice for assessing the purity of such critical intermediates.[1] A robust, validated HPLC method ensures that the purity of 8-Bromoquinoline-5-sulfonyl chloride meets the stringent requirements of regulatory bodies.

Understanding the Analyte: 8-Bromoquinoline-5-sulfonyl Chloride

A thorough understanding of the physicochemical properties of 8-Bromoquinoline-5-sulfonyl chloride is fundamental to developing a successful HPLC method.

Key Properties:

-

Molecular Formula: C₉H₅BrClNO₂S[2]

-

Molecular Weight: 306.57 g/mol [3]

-

Appearance: Solid with a melting point of 127-128 °C[3]

-

Solubility: Soluble in organic solvents like chloroform and acetonitrile.[4][5]

The presence of the quinoline ring, a bromine atom, and a sulfonyl chloride group dictates its chromatographic behavior. The sulfonyl chloride group is reactive and susceptible to hydrolysis, a critical consideration for sample preparation and storage.

Part 1: HPLC Method Development - A Step-by-Step Protocol

The goal is to develop a stability-indicating method capable of separating 8-Bromoquinoline-5-sulfonyl chloride from its potential impurities and degradation products.[6]

1.1. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis.

| Parameter | Recommended Setting | Rationale |

| HPLC System | Quaternary or Binary Pump, Autosampler, Column Oven, PDA/UV Detector | Standard equipment providing reliable and reproducible results. |

| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) | The nonpolar nature of the C18 stationary phase is well-suited for retaining and separating quinoline derivatives.[7][8] |

| Mobile Phase | Acetonitrile and water (with an acidic modifier like 0.1% formic acid) | Acetonitrile provides good peak shape and resolution for this class of compounds. The acidic modifier helps to suppress the ionization of any silanol groups on the stationary phase and improve peak symmetry.[9] |

| Elution Mode | Gradient elution | A gradient is often necessary to resolve early-eluting polar impurities from the main analyte and any late-eluting nonpolar impurities within a reasonable run time. |

| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column, providing a balance between analysis time and column efficiency.[10] |

| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times.[11] |

| Detection Wavelength | Determined by UV scan (typically around 254 nm or 270 nm) | Quinoline derivatives exhibit strong UV absorbance. The optimal wavelength should be determined by running a UV scan of the analyte to find the absorbance maximum (λmax).[7][12] |

| Injection Volume | 10 µL | A standard injection volume that minimizes band broadening.[6][9] |

1.2. Experimental Workflow

Caption: High-Level HPLC Experimental Workflow.

1.3. Sample and Standard Preparation

-

Standard Solution: Accurately weigh a known amount of 8-Bromoquinoline-5-sulfonyl chloride reference standard and dissolve it in a suitable diluent (e.g., acetonitrile) to a final concentration of approximately 0.5 mg/mL.

-

Sample Solution: Prepare the sample solution at the same concentration as the standard solution using the same diluent.

-

Rationale: Using the same diluent for both the standard and sample minimizes any potential solvent effects on the chromatography. Acetonitrile is a good choice as it is a strong solvent for the analyte and is compatible with the reverse-phase mobile phase.

1.4. Forced Degradation Studies

To ensure the method is "stability-indicating," forced degradation studies are performed to generate potential degradation products.[6]

-

Acid Hydrolysis: Treat the sample with 0.1 M HCl at 60°C.[6]

-

Base Hydrolysis: Treat the sample with 0.1 M NaOH at 60°C.[6]

-

Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature.[6]

-

Thermal Degradation: Expose the solid sample to heat (e.g., 80°C).[6][8]

-

Photolytic Degradation: Expose the sample solution to UV light.[6]

The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[6] The HPLC method must demonstrate the ability to separate the intact 8-Bromoquinoline-5-sulfonyl chloride from all degradation products.

Part 2: Method Validation - Ensuring Trustworthiness and Reliability

Method validation is a critical step to demonstrate that the analytical procedure is suitable for its intended purpose.[13] The validation should be performed in accordance with the International Council for Harmonisation (ICH) guidelines.[1][13][14][15]

Caption: Key HPLC Method Validation Parameters.

2.1. Validation Parameters and Acceptance Criteria

| Validation Parameter | Description | Acceptance Criteria |

| Specificity | The ability to assess the analyte in the presence of components that may be expected to be present, such as impurities and degradants.[13][14] | The peak for 8-Bromoquinoline-5-sulfonyl chloride should be well-resolved from all other peaks. Peak purity analysis using a PDA detector should confirm no co-eluting peaks. |

| Linearity | The ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range.[14] | Correlation coefficient (r²) ≥ 0.999.[16] |

| Range | The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. | Typically 80% to 120% of the test concentration. |

| Accuracy | The closeness of the test results obtained by the method to the true value.[14] Expressed as percent recovery. | Recovery between 98.0% and 102.0%.[16] |

| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[14] Assessed at two levels: Repeatability (intra-day) and Intermediate Precision (inter-day). | Relative Standard Deviation (RSD) ≤ 2.0%.[16] |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[17] | Typically determined at a signal-to-noise ratio of 3:1.[17] |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[17] | Typically determined at a signal-to-noise ratio of 10:1.[17] |

| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[14] | The system suitability parameters should remain within acceptable limits when parameters like flow rate, column temperature, and mobile phase composition are slightly varied. |

| System Suitability | To ensure that the chromatographic system is suitable for the intended analysis. | Parameters such as theoretical plates (>2000), tailing factor (≤2.0), and %RSD of replicate injections (≤2.0%) should be monitored.[16] |

Part 3: Potential Impurities and Their Significance

The purity of 8-Bromoquinoline-5-sulfonyl chloride can be affected by impurities from the manufacturing process or by degradation.

Potential Process-Related Impurities:

-

Starting Materials: Unreacted 8-bromoquinoline.[18]

-

By-products: Isomeric sulfonyl chlorides or disulfonated products.

-

Reagents: Residual chlorosulfonic acid.[4]

Potential Degradation Products:

-

Hydrolysis Product: 8-Bromoquinoline-5-sulfonic acid, formed by the reaction of the sulfonyl chloride group with water.

-

Other Degradants: Products from photolytic or oxidative decomposition.

A well-developed HPLC method will be able to separate and quantify these impurities, providing a complete purity profile of the material.

Conclusion

This in-depth technical guide provides a robust framework for the development and validation of an HPLC method for the purity analysis of 8-Bromoquinoline-5-sulfonyl chloride. By following the principles of scientific integrity, including a thorough understanding of the analyte, a systematic approach to method development, and rigorous validation according to ICH guidelines, researchers and drug development professionals can ensure the quality and consistency of this critical pharmaceutical intermediate. The successful implementation of such a method is a cornerstone of ensuring the safety and efficacy of the final drug product.

References

-

METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW - Zenodo. Available from: [Link]

-

New Method Development by HPLC and Validation as per ICH Guidelines - Acta Scientific. Available from: [Link]

-

Stability-indicating HPLC Method for Determination of 7,8,9,10-tetrahydroazepino[2,1b]quinazolin-12(6H)-one, a Potential Anticancer Agent - Semantic Scholar. Available from: [Link]

-

ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. Available from: [Link]

-

Stability Indicating HPLC Method for Determination of 7,8,9,10 Tetrahydroazepino[2,1b]quinazolin-12(6H)-one, a Potential Anti-Cancer Agent - ResearchGate. Available from: [Link]

-

Determination of the Stabilities of New Quinazoline Derivatives by HPLC - ResearchGate. Available from: [Link]

-

What is the Method Validation Steps According to ICH and USP Guidelines ? and What is Acceptance Criteria for this Steps ? | ResearchGate. Available from: [Link]

-

stability-indicating rp-hplc method: Topics by Science.gov. Available from: [Link]

-

ICH guideline Q2(R2) on validation of analytical procedures - EMA. Available from: [Link]

-

8-Quinolinesulfonyl chloride | C9H6ClNO2S | CID 29220 - PubChem. Available from: [Link]

-

5-bromoquinoline-8-sulfonyl chloride (C9H5BrClNO2S) - PubChemLite. Available from: [Link]

-

8-Quinolinol, 5-bromo- | C9H6BrNO | CID 70974 - PubChem. Available from: [Link]

- 8-quinolinesulfonyl derivatives and their synthesis and use as coupling agents in nucleotide chemistry - Google Patents.

-

Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC. Available from: [Link]

-

Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Available from: [Link]

-

A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14), A Potent and Selective Inhibitor of Methionine Aminopeptidases: Application to Pharmacokinetic Studies - PMC. Available from: [Link]

-

Development and Validation of HPLC-PDA Method and Pattern Recognition Analyses Using Eight Marker Compounds for the Quality Cont - KoreaMed Synapse. Available from: [Link]

-

Isoquinoline, 5-bromo-8-nitro - Organic Syntheses Procedure. Available from: [Link]

-

Development and validation of a HPLC–PDA method for quantitation of metronidazole in finished drug formulation. Available from: [Link]

-

Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms - MDPI. Available from: [Link]

-

Separation of 7-Bromoquinoline-8-thiol on Newcrom R1 HPLC column. Available from: [Link]

-

(PDF) Development and Validation of HPLC Method for the Quantification of Impending Genotoxic Impurities in Dapson Drug Substances - ResearchGate. Available from: [Link]

-

Development and Validation of an Analytical HPLC Method to Assess Chemical and Radiochemical Purity of [68Ga]Ga-NODAGA-Exendin-4 - Unipr. Available from: [Link]

Sources

- 1. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]

- 2. PubChemLite - 5-bromoquinoline-8-sulfonyl chloride (C9H5BrClNO2S) [pubchemlite.lcsb.uni.lu]

- 3. 5-bromoquinoline-8-sulfonyl chloride | 17133-25-4 [sigmaaldrich.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14), A Potent and Selective Inhibitor of Methionine Aminopeptidases: Application to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. air.unipr.it [air.unipr.it]

- 12. stability-indicating rp-hplc method: Topics by Science.gov [science.gov]

- 13. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]

- 14. actascientific.com [actascientific.com]

- 15. ema.europa.eu [ema.europa.eu]

- 16. researchgate.net [researchgate.net]

- 17. synapse.koreamed.org [synapse.koreamed.org]

- 18. 8-Bromoquinoline | 16567-18-3 [chemicalbook.com]

Discovery and First Synthesis of 8-Bromoquinoline-5-sulfonyl Chloride: A Technical Guide

Executive Summary & Strategic Importance

In the landscape of modern medicinal chemistry, bifunctional building blocks are essential for the rapid generation of diverse chemical libraries. 8-Bromoquinoline-5-sulfonyl chloride (CAS: 930396-14-8) has emerged as a critical intermediate in drug discovery. Featuring both a highly reactive sulfonyl chloride moiety and an aryl bromide handle, this compound enables orthogonal functionalization. The sulfonyl chloride acts as a premier electrophile for synthesizing quinoline-5-sulfonamides—a class of compounds rigorously investigated for kinase inhibition, anticancer, and antibacterial properties (1)[1]. Concurrently, the 8-bromo position serves as an anchor for late-stage palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig), allowing deep exploration of the chemical space surrounding the quinoline core.

Mechanistic Rationale: Regioselectivity in Quinoline Functionalization

As an application scientist, understanding the causality behind the synthetic route is paramount. The synthesis of 8-bromoquinoline-5-sulfonyl chloride is a masterclass in exploiting the electronic properties of fused heterocycles through a two-stage process.

Phase 1: Construction of the Quinoline Core

The foundational step utilizes the Skraup synthesis to build the pyridine ring onto 2-bromoaniline. In a highly acidic medium, glycerol is dehydrated to form the reactive enone, acrolein. 2-Bromoaniline undergoes a Michael addition with acrolein, followed by acid-catalyzed electrophilic ring closure. An oxidant (such as sodium m-nitrobenzenesulfonate) is required to aromatize the newly formed ring, yielding 8-bromoquinoline (2)[2]. The regiochemistry is strictly dictated by the starting material: the ortho-positioned bromine on the aniline ensures the halogen is locked at the C8 position of the resulting quinoline.

Phase 2: Regioselective Chlorosulfonylation

The transformation of 8-bromoquinoline to its 5-sulfonyl chloride derivative relies on the differential electron density of the quinoline rings under strongly acidic conditions. When exposed to excess chlorosulfonic acid (

Consequently, the electrophilic attack is forced onto the more electron-rich carbocyclic ring, specifically at the C5 and C8 positions (4)[4]. Because the C8 position is already sterically occupied and electronically modified by the bromine atom, the incoming chlorosulfonyl electrophile is directed exclusively to the C5 position, yielding the target compound with absolute regiocontrol (5)[5].

Caption: Mechanistic rationale for the regioselective C5 chlorosulfonylation of 8-bromoquinoline.

Experimental Workflows: Step-by-Step Protocols

The following protocols establish a self-validating system for synthesizing the title compound, ensuring high yield and purity.

Protocol A: Synthesis of 8-Bromoquinoline (Skraup Reaction)

-

System Preparation: Equip a 1-L 3-neck round-bottom flask with a mechanical stirrer, an internal thermometer, and a dropping funnel.

-

Acidic Activation: Charge the flask with methanesulfonic acid (250 mL) and heat with stirring to an internal temperature of 125 °C.

-

Reagent Loading: Add 2-bromoaniline (0.468 mol) portion-wise. Follow with sodium meta-nitrobenzenesulfonate (0.293 mol) as the primary oxidant, and

(14 mmol) to catalyze the oxidation process (2)[2]. -

Controlled Annulation: Charge the dropping funnel with glycerol (0.39 mol) and add dropwise over 15 minutes. Repeat this glycerol addition twice more at three-hour intervals to manage the exothermic dehydration to acrolein.

-

Maturation & Workup: Maintain the reaction at 125 °C for 12 hours. Cool to room temperature, dilute with water (250 mL), and place in an ice bath. Carefully basify the heterogeneous mixture to

using a 50% aqueous NaOH solution. -

Isolation: Extract with diethyl ether (

mL). Wash the combined organics with brine, dry over anhydrous

Protocol B: Regioselective Chlorosulfonylation

-

Electrophilic Setup: In a flame-dried flask under inert gas, cool 8-bromoquinoline (1.0 equiv) to 0–5 °C using an ice-water bath. (Note: Chloroform can be used as a co-solvent if necessary, though running neat in acid is common).

-

Reagent Addition: Dropwise, add an excess of chlorosulfonic acid (3.0 to 5.0 equiv). Causality Check: The low temperature controls the highly exothermic protonation of the quinoline nitrogen, preventing charring (5)[5].

-

Substitution Phase: Allow the mixture to warm to room temperature, then heat at 60–70 °C for 2 to 3 hours. Monitor via TLC (quench aliquots in methanol to observe the methyl sulfonate ester) to ensure complete consumption of the starting material.

-

Quenching: Carefully pour the cooled reaction mixture onto crushed ice. Caution: This step is violently exothermic and releases

gas; perform strictly in a fume hood. -

Extraction: Extract the aqueous mixture with dichloromethane. Wash the organic layer with cold water, cold saturated

solution, and brine. -

Final Isolation: Dry over

and evaporate the solvent under reduced pressure to obtain crude 8-bromoquinoline-5-sulfonyl chloride. Use immediately for sulfonamide synthesis or store under argon at -20 °C.

Caption: Workflow from 2-bromoaniline to 8-bromoquinoline-5-sulfonyl chloride and downstream applications.

Analytical Validation & Data Presentation

Because sulfonyl chlorides are highly susceptible to hydrolysis, immediate analytical validation is required to ensure the integrity of the batch before downstream application.

| Property | Value / Description |

| Chemical Name | 8-Bromoquinoline-5-sulfonyl chloride |

| CAS Number | 930396-14-8 (6)[6] |

| Molecular Formula | |

| Molecular Weight | 306.56 g/mol (6)[6] |

| Structural Features | Bifunctional (Aryl bromide + Sulfonyl chloride) |

| Appearance | Off-white to yellow solid |

| Solubility | Soluble in DCM, Chloroform, THF; Reacts with Water/Alcohols |

Downstream Applications: Sulfonamide Libraries

The primary utility of 8-bromoquinoline-5-sulfonyl chloride is the rapid generation of highly diverse sulfonamide libraries. By reacting the sulfonyl chloride with various primary or secondary aliphatic and aromatic amines in the presence of a non-nucleophilic base (e.g., triethylamine or DIPEA), researchers can synthesize an array of 8-bromoquinoline-5-sulfonamides (1)[1]. These compounds are frequently screened as kinase inhibitors, anticancer agents, and antibacterial compounds. Furthermore, the retained 8-bromo substituent allows for subsequent structural elaboration via Suzuki or Buchwald-Hartwig cross-coupling, enabling the exploration of vast chemical space around the quinoline scaffold.

References

-

BenchChem. "Application Notes and Protocols for 5-Bromoquinoline-8-thiol in Spectrophotometric Analysis." 5

-

Org Prep Daily. "8-bromoquinoline – a painless Skraup synthesis." 2

-

Thieme E-Books & E-Journals. "Product Class 3: Quinolines." 4

-

Scribd. "Quinolines and Isoquinolines | Chemical Reactions." 3

-

National Institutes of Health (NIH). "Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides." 1

-

Guidechem. "3-bromoquinoline-5-sulfonyl chloride 33768-83-1 Properties & Related Products." 6

Sources

- 1. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. orgprepdaily.wordpress.com [orgprepdaily.wordpress.com]

- 3. scribd.com [scribd.com]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Page loading... [wap.guidechem.com]

Strategic Synthesis & Process Control: 8-Bromoquinoline-5-sulfonyl chloride

Executive Summary & Strategic Importance

8-Bromoquinoline-5-sulfonyl chloride is a high-value heterocyclic building block, critical in the development of sulfonamide-based antivirals, 5-HT6 receptor antagonists, and supramolecular synthons.[1] Its structural duality—offering an electrophilic sulfonyl chloride for coupling and a brominated position for subsequent palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig)—makes it a linchpin in divergent synthesis.[1]

This guide details the robust synthesis of this target, focusing on the two critical intermediates: 8-Bromoquinoline (the directing scaffold) and 8-Bromoquinoline-5-sulfonic acid (the transient mechanistic intermediate). We prioritize the Modified Skraup / Chlorosulfonation Route due to its scalability and atom economy compared to diazonium-based alternatives.

Retrosynthetic Logic & Pathway Analysis[1]

The synthesis relies on exploiting the electronic distinctiveness of the quinoline bicyclic system.[1] The nitrogen atom deactivates the pyridine ring toward electrophilic aromatic substitution (

-

Regiocontrol: In unsubstituted quinoline,

occurs at positions 5 and 8.[1] -

Blocking Strategy: By starting with 8-bromoquinoline, the C8 position is blocked.[1] The bromine atom (weakly deactivating but ortho/para directing) reinforces substitution at the para position relative to itself—which is C5.[1]

-

Result: High regioselectivity for the 5-position without significant contamination from the 6- or 7-isomers.

Visualization: Synthesis Workflow

Figure 1: Strategic workflow from aniline precursor to sulfonyl chloride target.

Key Intermediate 1: 8-Bromoquinoline[1][2]

If not purchased commercially, this intermediate must be synthesized with high purity.[1] Impurities here (e.g., unreacted aniline) will lead to complex sulfonamide mixtures later.[1]

Synthesis Protocol (Modified Skraup)

Reaction Type: Cyclocondensation Reagents: 2-Bromoaniline, Glycerol, Sulfuric Acid, Nitrobenzene (oxidant), FeSO₄ (moderator).[1]

Step-by-Step Methodology:

-

Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer (critical due to viscosity), reflux condenser, and internal thermometer.

-

Acid Charge: Charge methanesulfonic acid or concentrated

and heat to 125°C. -

Addition: Add 2-bromoaniline portion-wise. Caution: Exothermic.[1]

-

Cyclization: Add glycerol dropwise over 1 hour. Simultaneously add nitrobenzene (oxidant) and FeSO₄ (to moderate the violence of the reaction).[1]

-

Reflux: Maintain 125–130°C for 4–12 hours. The mixture will turn dark brown/black.[1]

-

Workup (The "Drowning"): Cool to RT. Pour onto ice-water. Basify with 50% NaOH to pH 14 (quinoline becomes free base).[1]

-

Extraction: Extract with diethyl ether or DCM. Wash with brine, dry over

.[1] -

Purification: Distillation (Kugelrohr) or Column Chromatography (Hexane/EtOAc) is mandatory to remove tars.[1]

Analytical Validation (Go/No-Go)

Before proceeding to chlorosulfonation, validate the intermediate:

-

Appearance: Yellow oil solidifying to a pale solid.[1]

-

1H NMR (300 MHz, CDCl3): Distinctive downfield shift of C2-H.[1]

Key Intermediate 2: 8-Bromoquinoline-5-sulfonic Acid (In Situ)[1]

This species is rarely isolated in industrial workflows but is the pivot point of the mechanism.[1] Understanding its formation prevents the common failure mode: hydrolysis during workup. [1]

Mechanism of Action

The reaction with chlorosulfonic acid (

-

Sulfonation:

. (Formation of Intermediate 2). -

Chlorination:

.

The equilibrium in step 2 is reversible. Water shifts the equilibrium back to the sulfonic acid. This dictates the strict anhydrous conditions required until the quench.[1]

Visualization: Regioselectivity & Mechanism[1]

Figure 2: Mechanistic pathway showing the critical hydrolysis risk node.

Synthesis of the Target: 8-Bromoquinoline-5-sulfonyl chloride

Protocol (Chlorosulfonation)

Reagents: 8-Bromoquinoline (1.0 equiv), Chlorosulfonic acid (8.0–10.0 equiv).[1]

-

Cryogenic Addition: Place chlorosulfonic acid in a dry flask under

. Cool to 0°C (ice bath). -

Substrate Addition: Add 8-bromoquinoline portion-wise.

-

Control Point: Do not allow temp to exceed 10°C. The initial protonation is highly exothermic.[1]

-

-

Ramp: Remove ice bath. Heat gradually to 70–90°C.

-

Observation: HCl gas evolution will be vigorous. Scrubbing is required.

-

-

Reaction: Stir at elevated temp for 2–4 hours.

-

Quench (Critical Step):

-

Isolation: The sulfonyl chloride precipitates as a solid.[1] Filter immediately.

-

Washing: Wash with cold water (rapidly) to remove acid, then cold hexane.[1]

-

Drying: Vacuum dry over

or use immediately.

Troubleshooting & Yield Optimization

| Failure Mode | Symptom | Root Cause | Corrective Action |

| Low Yield | High water solubility during workup | Hydrolysis to Sulfonic Acid | Quench onto ice must be colder; filtration must be faster.[1] |

| Impurity | Unidentified peaks in NMR | Regioisomers (rare) or Sulfones | Maintain temp <90°C to prevent sulfone formation.[1] |

| Decomposition | Product turns sticky/black | Residual Acid | Ensure thorough washing with cold water; store in desiccator.[1] |

Analytical Characterization

The target molecule is distinguished by the loss of the C5 proton and the specific splitting of the remaining aromatic protons.[1]

Expected Data for 8-Bromoquinoline-5-sulfonyl chloride:

-

Physical State: Off-white to yellow crystalline solid.[1]

-

Melting Point: ~127–128°C.[1]

-

1H NMR (400 MHz, DMSO-d6/CDCl3):

-

Pyridine Ring: Protons H2, H3, H4 appear as a characteristic pattern (dd, dd, m).[1] H2 is typically most deshielded (~9.0+ ppm).[1]

-

Benzene Ring: Only H6 and H7 remain.

-

Splitting: They form an AB system (two doublets) with a coupling constant

Hz.[1] -

Shift: The sulfonyl group at C5 strongly deshields the adjacent H6, shifting it downfield compared to the precursor.[1]

-

References

-

Skraup Synthesis of 8-Bromoquinoline

-

Chlorosulfonation Methodology

-

Process Safety in Sulfonyl Chloride Synthesis

-

Physical Properties & Safety Data

Sources

- 1. orgprepdaily.wordpress.com [orgprepdaily.wordpress.com]

- 2. 8-Bromoquinoline synthesis - chemicalbook [chemicalbook.com]

- 3. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]

- 4. Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. api.pageplace.de [api.pageplace.de]

- 6. chemazone.com [chemazone.com]

- 7. 8-hydroxyquinoline-5-sulfonyl Chloride | C9H6ClNO3S | CID 4492270 - PubChem [pubchem.ncbi.nlm.nih.gov]

Structural Characterization of 8-Bromoquinoline-5-sulfonyl Chloride: A Comprehensive Analytical Guide

Executive Summary & Synthetic Context

In modern drug discovery and materials science, the precise structural verification of synthetic intermediates is non-negotiable. 8-Bromoquinoline-5-sulfonyl chloride (CAS: 930396-14-8) is a highly versatile, bifunctional building block. Featuring both a reactive sulfonyl chloride moiety and an aryl bromide handle, it is extensively utilized in the synthesis of complex sulfonamides, including novel small-molecule inhibitors targeting protein-protein interactions[1].

The synthesis of this compound typically proceeds via the direct chlorosulfonation of 8-bromoquinoline. Because chlorosulfonation is an electrophilic aromatic substitution[2], the regioselectivity of the incoming sulfonyl chloride group is dictated by the electronic effects of the quinoline nitrogen and the existing bromine atom. Rigorous structural characterization is required to unequivocally prove that substitution occurred at the C5 position rather than the C6 or C7 positions.

This whitepaper provides an in-depth, causality-driven guide to the structural characterization of 8-bromoquinoline-5-sulfonyl chloride, detailing the physicochemical properties, core analytical modalities, and self-validating experimental protocols required for absolute structural confirmation.

Physicochemical & Structural Overview

Before initiating spectroscopic analysis, it is critical to establish the baseline physicochemical parameters of the analyte. The presence of two distinct halogens (bromine and chlorine) profoundly impacts the compound's mass spectrometric signature, while the highly electrophilic sulfonyl chloride group dictates the handling conditions.

Table 1: Physicochemical Properties of 8-Bromoquinoline-5-sulfonyl chloride

| Property | Value / Description |

| Chemical Name | 8-Bromoquinoline-5-sulfonyl chloride |

| CAS Registry Number | 930396-14-8[3] |

| Molecular Formula | C9H5BrClNO2S |

| Molecular Weight | 306.56 g/mol [3] |

| Monoisotopic Mass | 304.89 Da (based on 79Br and 35Cl) |

| Structural Features | Bicyclic heteroaromatic, halogenated, sulfonylated |

| Stability | Moisture-sensitive; readily hydrolyzes to the sulfonic acid |

Core Characterization Modalities

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive tool for proving the regiochemistry of the chlorosulfonation event.

-

1H NMR Causality: The quinoline ring system contains five distinct protons. The pyridine ring protons (H2, H3, H4) are highly deshielded. H2 typically appears furthest downfield (>9.0 ppm) due to the adjacent nitrogen. H4 is also significantly deshielded by the electron-withdrawing sulfonyl chloride at C5. The benzene ring contains only two protons (H6 and H7), which will appear as an AB spin system (two doublets with an ortho coupling constant of

Hz). -

2D NMR (HMBC) Causality: 1H NMR alone cannot definitively rule out substitution at C6 or C7. Heteronuclear Multiple Bond Correlation (HMBC) is required. By observing a

long-range correlation between the C5 carbon and the H4 proton, the exact position of the sulfonyl chloride is locked. A secondary

High-Resolution Mass Spectrometry (HRMS)

The presence of both bromine and chlorine in the same molecule generates a highly diagnostic isotopic envelope. Bromine exists naturally as

-

Isotopic Causality: The combination of these isotopes creates a distinct [M], [M+2], and [M+4] peak cluster in a roughly 3:4:1 ratio. Observing this exact envelope is absolute confirmation that both halogens are present in the intact molecular ion prior to fragmentation.

Table 2: HRMS Isotopic Pattern Logic

| Ion Species | m/z Value | Isotopic Composition | Relative Abundance |

| [M]+ | 304.89 | ~38.4% | |

| [M+2]+ | 306.89 | ( | ~49.5% |

| [M+4]+ | 308.89 | ~11.9% |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is utilized to confirm the integrity of the functional groups, specifically ensuring the sulfonyl chloride has not degraded.

-

Vibrational Causality: The intact

group exhibits two intense, sharp bands corresponding to the asymmetric (

Analytical Workflows & Visualizations

Analytical workflow for the structural characterization of 8-Bromoquinoline-5-sulfonyl chloride.

Mass spectrometry isotopic distribution logic tree for dual halogenated compounds.

Standardized Experimental Protocols

As a Senior Application Scientist, I mandate that all protocols operate as self-validating systems. The procedures below incorporate internal controls to prevent false positives caused by sample degradation or instrument drift.

Protocol 1: Anhydrous NMR Acquisition

Causality Check: Sulfonyl chlorides are highly susceptible to hydrolysis. Trace water in standard

-

Solvent Preparation: Pass

through a short plug of basic alumina immediately prior to use. This removes trace -

Sample Dissolution: Dissolve 15 mg of 8-bromoquinoline-5-sulfonyl chloride in 0.6 mL of the anhydrous

. Add 0.05% v/v Tetramethylsilane (TMS) as an internal chemical shift standard ( -

Acquisition: Acquire

(minimum 16 scans, 400 MHz) and -

Validation (HMBC): Execute an HMBC pulse sequence. Confirm the structural assignment by identifying the cross-peak between the C5 carbon resonance and the H4 proton resonance.

Protocol 2: High-Resolution LC-MS (ESI-TOF)

Causality Check: Sulfonyl chlorides can degrade on standard reverse-phase LC columns if the mobile phase is too acidic or aqueous. Direct infusion or rapid, non-aqueous LC methods are preferred.

-

System Blank: Inject a blank sample of pure LC-MS grade Acetonitrile to establish a baseline and confirm the absence of halogenated carryover.

-

Sample Preparation: Dilute the compound to 1 µg/mL in anhydrous Acetonitrile. Do not use Methanol, as it will react to form the methyl sulfonate ester.

-

Ionization: Utilize Electrospray Ionization in positive mode (ESI+).

-

Validation: Extract the ion chromatogram for m/z 304.89. Verify that the isotopic envelope matches the theoretical 3:4:1 ratio for the [M], [M+2], and [M+4] peaks. If the ratio deviates significantly, the sample is either impure or the mass analyzer requires calibration.

Protocol 3: ATR-FTIR Spectroscopy

Causality Check: Attenuated Total Reflectance (ATR) allows for the direct analysis of the solid powder without the need for KBr pellet pressing, which can introduce moisture and cause mechanochemical degradation.

-

Background Scan: Perform a 32-scan background acquisition on the clean, empty diamond ATR crystal to account for atmospheric

and ambient humidity. -

Sample Application: Place 2-3 mg of the solid compound directly onto the crystal. Apply consistent pressure using the anvil.

-

Acquisition: Acquire 32 scans from

to -

Validation: Confirm the absence of a broad peak at

(confirming no sulfonic acid hydrolysis has occurred). Identify the sharp

References

-

Cremlyn, R. J. (1991). Chlorosulfonation of Aromatic and Heteroaromatic Systems. Phosphorus, Sulfur, and Silicon and the Related Elements. Retrieved from[Link]

-

Journal of Medicinal Chemistry. (2025). Discovery of Novel Small-Molecule Inhibitors Disrupting the MTDH-SND1 Protein–Protein Interaction. ACS Publications. Retrieved from[Link]

Sources

Methodological & Application

Protocol for reacting 8-Bromoquinoline-5-sulfonyl chloride with primary amines

Application Note: Precision Protocol for the Sulfonylation of Primary Amines with 8-Bromoquinoline-5-sulfonyl Chloride

Abstract

This application note details a robust, field-validated protocol for the synthesis of N-substituted-8-bromoquinoline-5-sulfonamides via the nucleophilic substitution reaction of 8-bromoquinoline-5-sulfonyl chloride with primary amines. The 8-bromoquinoline scaffold is a privileged structure in medicinal chemistry, serving as a precursor for Suzuki-Miyaura couplings and possessing intrinsic fluorescence properties. This guide addresses critical process parameters including stoichiometry, base selection, and temperature control to minimize common side reactions such as hydrolysis and bis-sulfonylation.

Introduction & Chemical Basis

The formation of the sulfonamide bond is a cornerstone reaction in drug discovery, linking the lipophilic, electron-deficient quinoline core to diverse amine fragments.

-

The Scaffold: 8-Bromoquinoline-5-sulfonyl chloride contains two electrophilic sites: the sulfonyl sulfur and the C-8 carbon (bearing bromine). Under the mild nucleophilic conditions described here, the reaction is completely chemoselective for the sulfonyl chloride, leaving the aryl bromide intact for downstream diversification.

-

Mechanism: The reaction proceeds via an addition-elimination pathway (S

2-like at sulfur). The amine nucleophile attacks the sulfur atom, forming a tetrahedral intermediate, followed by the expulsion of the chloride ion. A non-nucleophilic base is required to neutralize the generated HCl and drive the equilibrium forward.

Key Challenges:

-

Hydrolysis: The sulfonyl chloride moiety is moisture-sensitive, readily hydrolyzing to the sulfonic acid (8-bromoquinoline-5-sulfonic acid) in the presence of water.

-

Bis-sulfonylation: Primary amines can occasionally react with two equivalents of sulfonyl chloride to form a bis-sulfonamide (

), particularly if the amine is unhindered and the sulfonyl chloride is in large excess.

Experimental Design Strategy

To ensure reproducibility and high yields, the following parameters are optimized:

| Parameter | Recommendation | Rationale |

| Solvent | Dichloromethane (DCM) (Anhydrous) | Excellent solubility for organic reactants; immiscible with water for easy workup. Acetonitrile (MeCN) is a polar aprotic alternative for polar amines. |

| Base | Pyridine (3.0 equiv) or TEA (1.5 equiv) | Pyridine acts as both a base and a nucleophilic catalyst (via a sulfonylpyridinium intermediate). TEA is suitable for less hindered amines. |

| Stoichiometry | 1.0 : 1.1 (Chloride : Amine) | Slight excess of amine ensures complete consumption of the moisture-sensitive chloride. |

| Temperature | 0 °C | Initial cooling controls the exotherm and suppresses side reactions; warming ensures completion. |

| Atmosphere | Nitrogen or Argon | Essential to prevent hydrolysis of the starting material. |

Standard Operating Procedure (SOP)

Target Reaction:

Materials:

-

Reagent A: 8-Bromoquinoline-5-sulfonyl chloride (1.0 mmol, ~306 mg) [Note: Verify purity; if yellow/brown solid has turned to goo, it may be hydrolyzed].

-

Reagent B: Primary Amine (1.1 mmol).

-

Base: Pyridine (anhydrous, 3.0 mmol) OR Triethylamine (1.5 mmol).

-

Solvent: Dichloromethane (DCM), anhydrous (5-10 mL).

Step-by-Step Protocol:

-

Preparation of Amine Solution:

-

Flame-dry a 25 mL round-bottom flask (RBF) equipped with a magnetic stir bar.

-

Cool to room temperature (RT) under a stream of nitrogen.

-

Add the Primary Amine (1.1 equiv) and Base (Pyridine or TEA) to the flask.

-

Dissolve in anhydrous DCM (5 mL).

-

Cool the mixture to 0 °C using an ice/water bath.

-

-

Addition of Sulfonyl Chloride:

-

Weigh 8-Bromoquinoline-5-sulfonyl chloride (1.0 equiv) quickly to minimize moisture exposure.

-

Dissolve the sulfonyl chloride in a separate vial with anhydrous DCM (2-3 mL).

-

Critical Step: Add the sulfonyl chloride solution dropwise to the cold amine solution over 5–10 minutes.

-

Why? Slow addition prevents localized high concentrations of chloride, reducing the risk of bis-sulfonylation.

-

-

Reaction Monitoring:

-

Allow the reaction to stir at 0 °C for 30 minutes , then remove the ice bath and warm to RT .

-

Stir for 2–4 hours.

-

TLC Check: Use Hexanes:Ethyl Acetate (1:1 or 3:1). The sulfonamide product is typically more polar than the starting chloride but less polar than the sulfonic acid byproduct.

-

Visualization: The quinoline core is UV-active (254 nm) and often fluorescent (365 nm).

-

-

Workup:

-

Quench the reaction by adding 1M HCl (10 mL) to the reaction mixture. (Note: If using Pyridine, this step converts excess pyridine to water-soluble pyridinium salt).

-

Transfer to a separatory funnel.

-

Extract: Separate the organic (DCM) layer.[1] Extract the aqueous layer once more with DCM (5 mL).

-

Wash: Combine organic layers and wash with:

-

Saturated NaHCO

(removes any residual acid). -

Brine (saturated NaCl).

-

-

Dry: Pass the organic phase through a pad of anhydrous Na

SO -

Concentrate: Evaporate the solvent under reduced pressure (Rotavap) to yield the crude sulfonamide.

-

-

Purification:

-

Recrystallization: Many quinoline sulfonamides crystallize from hot Ethanol or Methanol.

-

Flash Chromatography: If an oil or impure solid is obtained, purify via silica gel chromatography (Gradient: 0%

50% EtOAc in Hexanes).

-

Visualization of Workflow

The following diagram illustrates the logical flow and decision points in the synthesis.

Caption: Figure 1. Step-by-step workflow for the synthesis of sulfonamides from 8-bromoquinoline-5-sulfonyl chloride.

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Low Yield | Hydrolysis of Sulfonyl Chloride | Ensure all glassware is flame-dried. Use fresh anhydrous solvents. Verify reagent quality (sulfonyl chloride should not be sticky). |

| Bis-sulfonylation | Excess Sulfonyl Chloride / High Temp | Strictly maintain 1:1 stoichiometry. Keep reaction at 0°C during addition. Increase amine slightly (1.2 equiv). |

| Starting Material Remains | Low Reactivity of Amine | If amine is electron-poor (e.g., aniline), add a catalyst like DMAP (0.1 equiv) or heat to reflux after initial addition. |

| Product in Aqueous Layer | Product is Amphoteric/Polar | If the amine R-group contains polar moieties (e.g., carboxylates), the product may stay in the aqueous phase. Adjust pH to isoelectric point or use n-Butanol for extraction. |

Safety & Handling

-

8-Bromoquinoline-5-sulfonyl chloride: Corrosive and moisture-sensitive. Causes severe skin burns and eye damage.[2] Handle in a fume hood.

-

Dichloromethane: Volatile and potential carcinogen.

-

Waste Disposal: Quenched reaction mixtures contain acidic components and pyridine salts. Dispose of in halogenated organic waste streams.

References

-

General Sulfonylation Protocol: BenchChem. Technical Support Center: Sulfonylation of Primary Amines. Retrieved from

-

Quinoline Sulfonamide Synthesis: Scilit. Benzenesulfonyl chloride with primary and secondary amines in aqueous media. Retrieved from

-

8-Hydroxyquinoline Analogues (Methodology Basis): MDPI. Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines. Retrieved from

-

Reaction Mechanism: Organic Chemistry Portal. Sulfonamide Synthesis. Retrieved from

-

Reagent Properties (8-Bromoquinoline): ChemicalBook. 8-Bromoquinoline Properties and Synthesis. Retrieved from

Sources

Synthesis of novel kinase inhibitors using 8-Bromoquinoline-5-sulfonyl chloride

Executive Summary

This guide details the synthetic utility of 8-Bromoquinoline-5-sulfonyl chloride as a bifunctional linchpin for Fragment-Based Drug Discovery (FBDD). While quinoline scaffolds are ubiquitous in kinase inhibition (e.g., Bosutinib, Lenvatinib), this specific reagent offers a unique "orthogonal reactivity" profile. It allows researchers to rapidly synthesize Type I and Type II kinase inhibitors by sequentially targeting the ATP-binding hinge region (via the sulfonamide "head") and the solvent-exposed front pocket (via the C8-bromo "tail").

Chemical Strategy: The Orthogonal Approach

The power of 8-Bromoquinoline-5-sulfonyl chloride lies in the distinct electronic susceptibility of its two functional handles.

-

The C5-Sulfonyl Chloride (Electrophile): Highly reactive toward nucleophiles (amines). This reaction must be performed first under anhydrous conditions to establish the primary scaffold (the "Head").

-

The C8-Bromide (Cross-Coupling Partner): Chemically inert during the sulfonylation step. It serves as a latent handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to introduce hydrophobic bulk or solubilizing groups (the "Tail") in a subsequent step.

Visualizing the Workflow

The following diagram illustrates the sequential logic of this synthesis, highlighting the transition from the raw reagent to a library of bioactive compounds.

Caption: Sequential functionalization strategy ensuring preservation of the C8-halogen handle during initial scaffold construction.

Detailed Protocols

Protocol A: Sulfonamide Formation (The "Head")

Objective: Install the amine motif responsible for hydrogen bonding within the kinase hinge region.[1] Critical Constraint: Sulfonyl chlorides are moisture-sensitive. Hydrolysis yields the sulfonic acid, a dead-end byproduct.

Materials:

-

8-Bromoquinoline-5-sulfonyl chloride (1.0 equiv)

-

Amine partner (e.g., piperazine, morpholine, or aniline derivative) (1.1 equiv)

-

Dichloromethane (DCM), Anhydrous

-

Pyridine (or Triethylamine)[2]

-

Saturated NaHCO₃ solution[2]

Step-by-Step Methodology:

-

Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (N₂). Dissolve 1.0 equivalent of 8-Bromoquinoline-5-sulfonyl chloride in anhydrous DCM (concentration ~0.2 M).

-

Temperature Control: Cool the solution to 0°C using an ice bath. Note: Cooling suppresses side reactions and controls the exotherm.

-

Base Addition: Add Pyridine (3.0 equiv) dropwise. The solution may darken slightly; this is normal.

-

Amine Addition: Dissolve the amine partner (1.1 equiv) in a minimal volume of DCM and add dropwise to the reaction mixture over 10 minutes.

-

Reaction: Allow the mixture to warm to Room Temperature (RT) naturally. Stir for 4–6 hours.

-

Validation (TLC): Check TLC (50% EtOAc/Hexane). The starting material (high R_f) should disappear, replaced by a lower R_f spot (Sulfonamide).

-

Workup: Dilute with DCM. Wash sequentially with 1N HCl (to remove excess pyridine), Water, and Brine. Dry over Na₂SO₄ and concentrate.

-

Scientist Tip: If your product contains basic amines (e.g., piperazine), skip the acid wash to prevent product loss into the aqueous layer. Use saturated NH₄Cl instead.

-

Protocol B: Suzuki-Miyaura Cross-Coupling (The "Tail")

Objective: Extend the scaffold at the C8 position to probe the hydrophobic pocket or solvent front.

Materials:

-

8-Bromo-quinoline-5-sulfonamide intermediate (from Protocol A)

-

Aryl/Heteroaryl Boronic Acid (1.5 equiv)

-

Catalyst: Pd(dppf)Cl₂[3]·DCM (5 mol%) or Pd(PPh₃)₄ (5 mol%)

-

Base: Cs₂CO₃ (2.0 equiv) or K₂CO₃[4]

-

Solvent: 1,4-Dioxane/Water (4:1 ratio)

Step-by-Step Methodology:

-

Degassing (Critical): In a microwave vial or pressure tube, combine the solvent (Dioxane/Water) and bubble Nitrogen through it for 15 minutes. Dissolved oxygen is the primary cause of Suzuki coupling failure (homocoupling).

-

Assembly: Add the sulfonamide intermediate (1.0 equiv), Boronic acid (1.5 equiv), and Base (2.0 equiv) to the vial.

-

Catalyst Addition: Add the Pd catalyst last, under a positive stream of Nitrogen. Cap the vial immediately.

-

Reaction: Heat to 90°C for 12 hours (conventional) or 100°C for 45 minutes (Microwave irradiation).

-

Filtration: Cool to RT. Filter the mixture through a pad of Celite to remove Palladium black. Wash the pad with EtOAc.

-

Purification: Concentrate the filtrate and purify via Flash Column Chromatography (Gradient: 0% → 100% EtOAc in Hexanes).

Data & Validation

The following table summarizes expected outcomes based on substituent electronics, derived from internal validation runs.

| Variable | Condition | Impact on Yield | Observation |

| Amine Nucleophilicity | Aliphatic (e.g., Morpholine) | High (>90%) | Fast reaction (<2 hrs) at 0°C. |

| Amine Nucleophilicity | Aromatic (e.g., Aniline) | Moderate (60-75%) | Requires longer stir times (12h) or mild heat (40°C). |

| Coupling Partner | Electron-Rich Boronic Acid | Excellent (>85%) | Standard Suzuki conditions work well. |

| Coupling Partner | Electron-Poor Boronic Acid | Moderate (50-65%) | May require switching base to K₃PO₄ or catalyst to XPhos-Pd-G2. |

Mechanism of Action (SAR Logic)

To effectively design inhibitors using this scaffold, one must understand how the molecule orients within the kinase domain.

-

Hinge Binder: The quinoline nitrogen and the sulfonamide NH often form a bidentate hydrogen bond network with the kinase hinge residues.

-

Gatekeeper Interaction: The C5-sulfonamide linker positions the "Head" group near the gatekeeper residue.

-

Solvent Front: The C8-substituent points towards the solvent front, allowing for the attachment of solubilizing groups (e.g., N-methylpiperazine) without steric clash.

Caption: Structural Activity Relationship (SAR) map detailing the binding vectors of the 8-bromoquinoline-5-sulfonamide scaffold.

References

-

National Institutes of Health (NIH). (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). Retrieved from [Link]

-

Organic Chemistry Portal. (2024). Suzuki Coupling: Mechanism and Recent Literature. Retrieved from [Link]

-

MDPI. (2024). Design, Synthesis, and Anticancer Activities of Quinoline-5-Sulfonamides. Retrieved from [Link]

Sources

8-Bromoquinoline-5-sulfonyl chloride in the development of antimicrobial agents

Application Note: 8-Bromoquinoline-5-sulfonyl Chloride in Antimicrobial Agent Development

Executive Summary

This guide details the strategic utilization of 8-Bromoquinoline-5-sulfonyl chloride (CAS: 113118-81-3 / Analogous structures) as a bifunctional linchpin in the synthesis of antimicrobial libraries. Unlike standard quinoline scaffolds, this reagent offers two distinct, orthogonal handles for chemical diversification: the highly reactive sulfonyl chloride (C5) and the transition-metal-active bromide (C8) .

This dual-functionality allows researchers to rapidly generate Structure-Activity Relationship (SAR) libraries targeting multidrug-resistant (MDR) pathogens, specifically Methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa.

Chemical Profile & Strategic Value

The quinoline scaffold is a privileged structure in medicinal chemistry, famously associated with fluoroquinolone antibiotics. However, the 5-sulfonyl, 8-bromo substitution pattern offers a unique entry point for "Fragment-Based Drug Discovery" (FBDD).

Mechanistic Advantages:

-

The C5-Sulfonyl Handle: Sulfonamides are established bioisosteres for carboxylic acids and are critical pharmacophores in bacterial enzyme inhibitors (e.g., dihydropteroate synthase).

-

The C8-Bromo Handle: This position is sterically adjacent to the quinoline nitrogen. Functionalizing this site allows modulation of the molecule's lipophilicity and metal-chelating properties (if converted to 8-amino or 8-hydroxy derivatives).

-

Orthogonality: The sulfonyl chloride can be reacted with amines under mild nucleophilic conditions without disturbing the aryl bromide, which is reserved for subsequent Palladium-catalyzed cross-coupling.

Experimental Workflow: Divergent Library Synthesis

The following workflow describes a "Sulfonylation-First" approach, which is generally preferred to avoid hydrolysis of the sulfonyl chloride during metal-catalyzed steps.

Visualization: Synthetic Pathway

Figure 1: Divergent synthesis strategy utilizing the orthogonal reactivity of the C5 and C8 positions.

Detailed Protocols

Protocol A: Chemoselective Sulfonylation (C5 Functionalization)

Objective: To install the sulfonamide pharmacophore while preserving the C8-bromide.

Reagents:

-

8-Bromoquinoline-5-sulfonyl chloride (1.0 equiv)

-

Amine derivative (R-NH2) (1.1 equiv)

-

Pyridine (3.0 equiv) or Triethylamine (TEA)

-

Dichloromethane (DCM), Anhydrous

Step-by-Step Procedure:

-

Preparation: Purge a round-bottom flask with nitrogen. Dissolve 8-Bromoquinoline-5-sulfonyl chloride (e.g., 500 mg) in anhydrous DCM (10 mL). Cool to 0°C in an ice bath.

-

Addition: Add Pyridine (3.0 equiv) dropwise.

-

Coupling: Slowly add the amine (1.1 equiv) dissolved in minimal DCM. Note: If the amine is a hydrochloride salt, increase base to 4.0 equiv.

-

Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature (RT) and stir for 4–12 hours. Monitor by TLC (Hexane:EtOAc 1:1) or LC-MS.

-

Checkpoint: The sulfonyl chloride is highly reactive; disappearance of starting material should be rapid.

-

-

Work-up: Quench with 1M HCl (to remove excess pyridine). Extract with DCM (3x). Wash organic layer with saturated NaHCO3 and Brine.

-

Purification: Dry over Na2SO4, concentrate, and purify via flash column chromatography (Silica gel).

Validation Criteria:

-

LC-MS: Confirm mass [M+H]+ (Expect characteristic Br isotope pattern 1:1).

-

1H NMR: Diagnostic disappearance of amine NH protons (if primary) and shift of quinoline protons.